molecular formula C14H11ClN2O3 B11996041 N-(2-chloro-6-methylphenyl)-2-nitrobenzamide

N-(2-chloro-6-methylphenyl)-2-nitrobenzamide

Katalognummer: B11996041
Molekulargewicht: 290.70 g/mol
InChI-Schlüssel: ASOOSKARNDMROC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-6-methylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and a chloro-methylphenyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-6-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-6-methyl-3-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chloro-6-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product formed is N-(2-chloro-6-methylphenyl)-2-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Wissenschaftliche Forschungsanwendungen

N-(2-chloro-6-methylphenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-chloro-6-methylphenyl)-2-aminobenzamide: This compound is similar in structure but contains an amino group instead of a nitro group.

    2-chloro-6-methyl-3-nitroaniline: This is an intermediate in the synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide.

Uniqueness

This compound is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer specific chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C14H11ClN2O3

Molekulargewicht

290.70 g/mol

IUPAC-Name

N-(2-chloro-6-methylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-4-7-11(15)13(9)16-14(18)10-6-2-3-8-12(10)17(19)20/h2-8H,1H3,(H,16,18)

InChI-Schlüssel

ASOOSKARNDMROC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.